5-chloro-4-iodo-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-iodo-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The presence of chlorine and iodine substituents at the 5 and 4 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodo-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the sequential halogenation of imidazole, where the imidazole ring is first chlorinated at the 5-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This is followed by iodination at the 4-position using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove halogen substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products:
- Substituted imidazoles with various functional groups.
- Imidazole N-oxides.
- Dehalogenated imidazoles .
Scientific Research Applications
Chemistry: 5-chloro-4-iodo-1H-imidazole is used as a building block in organic synthesis. Its halogen substituents make it a versatile intermediate for creating more complex molecules through various coupling reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a precursor for synthesizing biologically active molecules that can inhibit the growth of pathogens .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as herbicides, fungicides, and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-chloro-4-iodo-1H-imidazole and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. The halogen substituents enhance the compound’s ability to interact with target proteins, leading to the disruption of essential biological processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
5-chloro-1H-imidazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
4-iodo-1H-imidazole: Lacks the chlorine substituent, affecting its reactivity and biological activity.
5-bromo-4-iodo-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical and biological properties.
Uniqueness: 5-chloro-4-iodo-1H-imidazole is unique due to the presence of both chlorine and iodine substituents. This dual halogenation enhances its reactivity in various chemical reactions and its potential biological activity. The combination of these substituents allows for more diverse applications in synthesis and research .
Properties
CAS No. |
586965-46-0 |
---|---|
Molecular Formula |
C3H2ClIN2 |
Molecular Weight |
228.42 g/mol |
IUPAC Name |
5-chloro-4-iodo-1H-imidazole |
InChI |
InChI=1S/C3H2ClIN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) |
InChI Key |
SRLPYSSLGPKAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.